Enantiomeric Purity vs. Racemate
The (R)-enantiomer is supplied with ≥97% enantiomeric excess (ee) as measured by chiral HPLC, versus the racemic mixture (0% ee). The specific optical rotation for the hydrochloride salt is [α]₂₀^D = +X° (c = 1.0, MeOH), where X is consistently reported between +8° and +12° across production batches . Use of the racemate introduces both enantiomers in equal proportion, which can reduce desired enantioselectivity in subsequent reactions and complicate purification of chiral products [1].
| Evidence Dimension | Enantiomeric excess (chiral purity) |
|---|---|
| Target Compound Data | ≥97% ee (single (R)-enantiomer) |
| Comparator Or Baseline | Racemic 1-((2-nitrophenyl)sulfonyl)piperidin-3-amine: 0% ee |
| Quantified Difference | Δ ee ≥ 97 percentage points |
| Conditions | Chiral HPLC analysis; specific rotation measured at 20°C in methanol |
Why This Matters
For chiral pool synthesis and enantioselective target engagement, defined stereochemistry is a prerequisite; procurement of the racemate adds cost and complexity for enantiomer separation while procurement of the (R)-enantiomer delivers ready-to-use chiral purity.
- [1] Elgammal WE, Halawa AH, Eissa IH, et al. Bioorg Chem. 2024;145:107157. View Source
